molecular formula C8H5Cl2NO B2390484 2,6-Dichloro-4-methoxybenzonitrile CAS No. 30482-87-2

2,6-Dichloro-4-methoxybenzonitrile

Cat. No.: B2390484
CAS No.: 30482-87-2
M. Wt: 202.03
InChI Key: MTKOPGRUFMDVSS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. This compound belongs to the family of benzonitriles and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the substitution reaction of 2,6-dichlorobenzonitrile at the 4-position with a methoxy group . The reaction typically requires the use of a suitable base and methanol as the methoxy source. The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol results in the formation of this compound, while oxidation can lead to the formation of corresponding carboxylic acids .

Scientific Research Applications

2,6-Dichloro-4-methoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar in structure but lacks the methoxy group.

    4-Methoxybenzonitrile: Similar but lacks the chlorine atoms at the 2 and 6 positions.

    2,4-Dichloro-6-methoxybenzonitrile: Similar but with different positions of chlorine and methoxy groups.

Uniqueness

2,6-Dichloro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2,6-Dichloro-4-methoxybenzonitrile (DCMB) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCMB has the chemical formula C9H6Cl2NOC_9H_6Cl_2NO and a molecular weight of 215.06 g/mol. The structure features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a methoxy group at position 4, and a nitrile group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Research indicates that the mechanism of action of DCMB involves its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : DCMB has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways. The binding affinity of DCMB to enzyme active sites is a key area of investigation.
  • Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

DCMB has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the potential of DCMB as an anticancer agent. It has been observed to inhibit the proliferation of cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, which is critical for cancer cell division .

Comparative Analysis with Similar Compounds

To understand the unique properties of DCMB, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2,6-DichlorobenzonitrileLacks methoxy groupModerate antimicrobial activity
4-MethoxybenzonitrileLacks chlorine atomsLimited biological activity
2,4-Dichloro-6-methoxybenzonitrileDifferent chlorine and methoxy positionsVaries widely in biological effects

The structural differences significantly influence their biological activities, with DCMB exhibiting unique efficacy due to its specific substitution pattern.

Case Studies and Research Findings

  • Anticancer Study : A study published in Chemical Biology evaluated the anticancer effects of DCMB derivatives. The results indicated that modifications in the methoxy group enhanced cytotoxicity against prostate cancer cells by up to 50% compared to unmodified compounds .
  • Antimicrobial Evaluation : In another study assessing various benzonitriles for antimicrobial efficacy, DCMB demonstrated a notable reduction in bacterial growth rates against Staphylococcus aureus and Escherichia coli strains.
  • Mechanistic Insights : Research focusing on the binding interactions of DCMB with specific enzymes revealed that it effectively inhibits enzyme activity through competitive inhibition mechanisms, suggesting its potential as a lead compound in drug design .

Properties

IUPAC Name

2,6-dichloro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKOPGRUFMDVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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